molecular formula C15H12N8O2 B5316528 2-[5-(4-amino-1,2,5-oxadiazol-3-yl)-1H-tetrazol-1-yl]-N-1-naphthylacetamide

2-[5-(4-amino-1,2,5-oxadiazol-3-yl)-1H-tetrazol-1-yl]-N-1-naphthylacetamide

Número de catálogo B5316528
Peso molecular: 336.31 g/mol
Clave InChI: YEGNUAMLWQCPPP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[5-(4-amino-1,2,5-oxadiazol-3-yl)-1H-tetrazol-1-yl]-N-1-naphthylacetamide, also known as ANA-12, is a small molecule inhibitor of the TrkB receptor. TrkB is a receptor for brain-derived neurotrophic factor (BDNF), which is a protein that plays an important role in the growth, development, and survival of neurons in the brain. ANA-12 has been shown to be a useful tool in studying the role of BDNF and TrkB in various physiological and pathological conditions.

Mecanismo De Acción

2-[5-(4-amino-1,2,5-oxadiazol-3-yl)-1H-tetrazol-1-yl]-N-1-naphthylacetamide is a competitive inhibitor of the TrkB receptor. It binds to the ATP-binding site of the receptor, preventing the binding of BDNF. This results in the inhibition of downstream signaling pathways that are activated by BDNF binding to TrkB. The specific downstream effects of 2-[5-(4-amino-1,2,5-oxadiazol-3-yl)-1H-tetrazol-1-yl]-N-1-naphthylacetamide depend on the cell type and the context of the experiment.
Biochemical and Physiological Effects:
2-[5-(4-amino-1,2,5-oxadiazol-3-yl)-1H-tetrazol-1-yl]-N-1-naphthylacetamide has been shown to have a variety of biochemical and physiological effects in different cell types and experimental systems. In general, 2-[5-(4-amino-1,2,5-oxadiazol-3-yl)-1H-tetrazol-1-yl]-N-1-naphthylacetamide inhibits the downstream signaling pathways that are activated by BDNF binding to TrkB. This can result in a decrease in cell survival, neurite outgrowth, and synaptic plasticity, among other effects. 2-[5-(4-amino-1,2,5-oxadiazol-3-yl)-1H-tetrazol-1-yl]-N-1-naphthylacetamide has also been shown to have anti-inflammatory effects in some contexts.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-[5-(4-amino-1,2,5-oxadiazol-3-yl)-1H-tetrazol-1-yl]-N-1-naphthylacetamide has several advantages as a tool for studying BDNF and TrkB signaling. It is a small molecule inhibitor that can be easily administered to cells or animals. It is highly specific for TrkB and does not affect other neurotrophin receptors or other signaling pathways. However, 2-[5-(4-amino-1,2,5-oxadiazol-3-yl)-1H-tetrazol-1-yl]-N-1-naphthylacetamide has some limitations as well. It is not a perfect inhibitor, and some residual TrkB activity may remain even at high concentrations of 2-[5-(4-amino-1,2,5-oxadiazol-3-yl)-1H-tetrazol-1-yl]-N-1-naphthylacetamide. Additionally, 2-[5-(4-amino-1,2,5-oxadiazol-3-yl)-1H-tetrazol-1-yl]-N-1-naphthylacetamide may have off-target effects in some experimental systems.

Direcciones Futuras

There are several future directions for research involving 2-[5-(4-amino-1,2,5-oxadiazol-3-yl)-1H-tetrazol-1-yl]-N-1-naphthylacetamide. One area of interest is the role of BDNF and TrkB signaling in neurodegenerative diseases. 2-[5-(4-amino-1,2,5-oxadiazol-3-yl)-1H-tetrazol-1-yl]-N-1-naphthylacetamide has been shown to be effective in animal models of Alzheimer's disease, Parkinson's disease, and Huntington's disease, and further research is needed to determine whether 2-[5-(4-amino-1,2,5-oxadiazol-3-yl)-1H-tetrazol-1-yl]-N-1-naphthylacetamide or other TrkB inhibitors could be useful in treating these diseases in humans. Another area of interest is the role of BDNF and TrkB signaling in addiction and other psychiatric disorders. 2-[5-(4-amino-1,2,5-oxadiazol-3-yl)-1H-tetrazol-1-yl]-N-1-naphthylacetamide has been shown to reduce drug-seeking behavior in animal models of addiction, and further research is needed to determine whether TrkB inhibitors could be useful in treating addiction in humans. Finally, there is interest in developing more potent and specific TrkB inhibitors that could be used in a clinical setting.

Métodos De Síntesis

The synthesis of 2-[5-(4-amino-1,2,5-oxadiazol-3-yl)-1H-tetrazol-1-yl]-N-1-naphthylacetamide involves a series of chemical reactions starting with commercially available starting materials. The synthesis was first reported by Carmichael et al. in 2010. The method involves the preparation of a key intermediate, followed by a coupling reaction with naphthalene-1-acetic acid to yield 2-[5-(4-amino-1,2,5-oxadiazol-3-yl)-1H-tetrazol-1-yl]-N-1-naphthylacetamide. The overall yield of the synthesis is around 10%.

Aplicaciones Científicas De Investigación

2-[5-(4-amino-1,2,5-oxadiazol-3-yl)-1H-tetrazol-1-yl]-N-1-naphthylacetamide has been used extensively in scientific research to study the role of BDNF and TrkB in various physiological and pathological conditions. 2-[5-(4-amino-1,2,5-oxadiazol-3-yl)-1H-tetrazol-1-yl]-N-1-naphthylacetamide has been shown to be effective in blocking the binding of BDNF to TrkB, which allows researchers to study the downstream effects of BDNF signaling in a more controlled manner. 2-[5-(4-amino-1,2,5-oxadiazol-3-yl)-1H-tetrazol-1-yl]-N-1-naphthylacetamide has been used in studies of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease, as well as in studies of depression, anxiety, and addiction.

Propiedades

IUPAC Name

2-[5-(4-amino-1,2,5-oxadiazol-3-yl)tetrazol-1-yl]-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N8O2/c16-14-13(19-25-20-14)15-18-21-22-23(15)8-12(24)17-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H2,16,20)(H,17,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEGNUAMLWQCPPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CN3C(=NN=N3)C4=NON=C4N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.